Isosulfanblau

Übersicht

Beschreibung

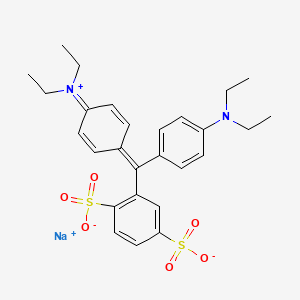

Isosulfan blue is a synthetic visual lymphatic imaging agent used primarily in medical diagnostics. It is a member of the triphenylmethane dye family and is known for its vibrant blue color. This compound is particularly useful in sentinel lymph node mapping, which helps in identifying the first lymph node that cancer cells are likely to spread to from a primary tumor .

Wissenschaftliche Forschungsanwendungen

Isosulfan blue has a wide range of applications in scientific research:

Chemistry: Used as a dye in various chemical reactions to track the movement of substances.

Biology: Helps in visualizing lymphatic vessels and nodes during lymphography.

Medicine: Essential in sentinel lymph node mapping for cancer diagnosis and treatment planning.

Industry: Utilized in the production of other dyes and as a tracer in various industrial processes

Wirkmechanismus

Isosulfan blue works by binding to serum proteins and being absorbed by the lymphatic vessels. When injected into the periphery of a tumor site, it localizes to the lymphatic system, aiding in the surgical identification of tumor sentinel nodes which stain blue. This helps surgeons identify and remove the sentinel lymph nodes for further pathological examination .

Safety and Hazards

Isosulfan Blue can cause skin and eye irritation, and may cause respiratory irritation . It has been associated with life-threatening anaphylactic reactions, with symptoms including respiratory distress, shock, angioedema, urticaria, and pruritus . It’s recommended to avoid breathing in the mist, gas, or vapors of Isosulfan Blue, and to avoid contact with skin and eyes .

Biochemische Analyse

Biochemical Properties

Isosulfan Blue, upon subcutaneous administration, binds to serum proteins and is picked up by the lymphatic vessels . This allows the lymphatic vessels to be delineated by the blue dye . The dye stains lymph nodes and lymph arteries, and when injected into the tumor’s periphery, it localizes to the lymphatic system, making it possible to identify sentinel nodes that have been stained blue by the tumor .

Cellular Effects

Isosulfan Blue has a significant impact on various types of cells and cellular processes. It is used to establish lymphatic vessel boundaries when administered intravenously . The lymph nodes and lymph vessels are stained blue after being injected with the dye . By using the contrast between lymph nodes and vessels, doctors are able to detect serious autoimmune diseases such as lymphedema, chyluria, chylous ascites, and chylothorax .

Molecular Mechanism

The mechanism of action of Isosulfan Blue involves its binding to serum proteins following subcutaneous administration . It is then picked up by the lymphatic vessels, thus delineating the lymphatic vessels . When Isosulfan Blue is injected into the periphery of the tumor site, it localizes to the lymphatic system and aids in the surgical identification of tumor sentinel nodes which stain blue .

Temporal Effects in Laboratory Settings

It is known that the dye is highly significant for medical use and can only be used under strict prescription by a doctor

Dosage Effects in Animal Models

Long-term studies in animals have not been performed to evaluate the carcinogenic potential of Isosulfan Blue .

Metabolic Pathways

It is known that Isosulfan Blue is excreted unchanged in the urine

Transport and Distribution

Following subcutaneous administration, Isosulfan Blue binds to serum proteins and is picked up by the lymphatic vessels . Thus, the lymphatic vessels are delineated by the blue dye . This indicates that Isosulfan Blue is transported and distributed within cells and tissues via the lymphatic system.

Subcellular Localization

Given its role in staining lymph nodes and lymph vessels, it can be inferred that it localizes to the lymphatic system within cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of isosulfan blue involves several steps, starting with the sulfonation of 2-chlorobenzaldehyde to produce 2-chlorobenzaldehyde-5-sulfonic acid. This intermediate is then treated with sodium sulfite to yield benzaldehyde-2,5-disulfonic acid. The final step involves the condensation of this intermediate with an alkylated aryl amine to produce the isosulfan blue compound .

Industrial Production Methods

Industrial production of isosulfan blue typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is often purified using crystallization techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Isosulfan blue primarily undergoes substitution reactions due to the presence of reactive sulfonic acid groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Oxidation: Potassium dichromate, lead dioxide, or oxone can be used as oxidizing agents.

Reduction: Sodium borohydride or other reducing agents can be employed.

Substitution: Various nucleophiles can react with the sulfonic acid groups under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted triphenylmethane dyes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methylene Blue: Another triphenylmethane dye used for similar diagnostic purposes.

Patent Blue V: Used in lymphangiography and sentinel lymph node biopsy.

Evans Blue: Used in blood volume determination and as a dye in various biological applications .

Uniqueness

Isosulfan blue is unique due to its high purity and specific application in sentinel lymph node mapping. Unlike methylene blue and patent blue V, isosulfan blue has a higher affinity for lymphatic vessels, making it more effective in visualizing lymphatic drainage .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Isosulfan blue involves the reaction of 4,5-dihydroxynaphthalene-2,7-disulfonic acid with N,N-dimethylethylenediamine and sodium nitrite.", "Starting Materials": [ "4,5-dihydroxynaphthalene-2,7-disulfonic acid", "N,N-dimethylethylenediamine", "sodium nitrite" ], "Reaction": [ "Step 1: Dissolve 4,5-dihydroxynaphthalene-2,7-disulfonic acid in water.", "Step 2: Add N,N-dimethylethylenediamine to the solution and stir.", "Step 3: Add sodium nitrite to the solution and stir.", "Step 4: The reaction mixture is then heated to 60-70°C for 30-60 minutes.", "Step 5: The resulting product is filtered and washed with water.", "Step 6: The product is then purified using column chromatography to obtain Isosulfan blue." ] } | |

| Isosulfan Blue is injected into the periphery of the tumor site, it localizes to the lymphatic system and aids in the surgical identification of tumor sentinel nodes which stain blue. | |

CAS-Nummer |

68238-36-8 |

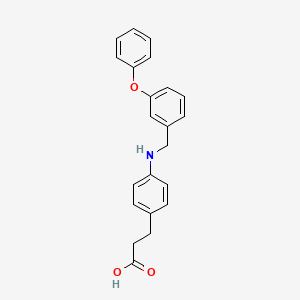

Molekularformel |

C27H32N2NaO6S2 |

Molekulargewicht |

567.7 g/mol |

IUPAC-Name |

sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate |

InChI |

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-19-24(36(30,31)32)17-18-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35); |

InChI-Schlüssel |

AVZOEHZTSPLXBS-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-].[Na] |

Aussehen |

Solid powder |

Color/Form |

Blue-green liquid |

Andere CAS-Nummern |

68238-36-8 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Dark bluish-green powder. Solubility in water, 30 mg/mL at 25 °C; solubility in ethylene glycol monomethyl ether 30 mg/mL; in ethanol 7 mg/mL. UV max 635 nm in water /Acid Blue 1/ |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

P-4125; P-1888; Lymphazurin; Isosulfan Blue; Disulphin blau; 2,5-Disulfophenyl isomer; PATENT BLUE VIOLET F & D VERSION; PATENT BLUE V (V F) (C.I. no 42045 ); 2-{[4-(Diethylamino)phenyl][4-(diethyliminio)-2,5-cyclohexadien-1-ylidene]methyl}-1,4-benzenedisulfonate; sodium,2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate |

Dampfdruck |

1.87X10-36 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(5,6-Dimethoxy-1-benzimidazolyl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide](/img/structure/B1672544.png)

![3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol](/img/structure/B1672545.png)

![6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]-1-cyclopentenyl]pyridine-2-carboxylic Acid](/img/structure/B1672546.png)

![4-[(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methylamino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B1672547.png)

![3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672548.png)

![2-[4-[2-[(2,4-Difluorophenyl)carbamoyl-heptylamino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid](/img/structure/B1672552.png)